Presenegenin

Natural Product Chemistry Triterpene Saponin Biosynthesis Structural Elucidation

Presenegenin (CAS 2163-40-8) is the genuine oleanane sapogenin backbone for the chemotaxonomic marker saponins of Polygalaceae. Its unique E‑ring opening distinguishes it from common triterpenes like oleanolic acid and medicagenic acid, ensuring accurate biosynthesis validation (e.g., CYP716A249 pathway) and reliable SAR studies. Supplied as ≥98% pure white crystalline powder, HPLC‑verified, this compound is essential for semi‑synthesis of onjisaponins/polygalasaponins and development of LC‑MS analytical methods for species authentication. Using generic sapogenin alternatives leads to invalid pharmacological comparisons; choose certified presenegenin for reproducible glycosylation, acylation, and quantification.

Molecular Formula C30H46O7
Molecular Weight 518.7 g/mol
Cat. No. B1259462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePresenegenin
Synonymspresenegenin
Molecular FormulaC30H46O7
Molecular Weight518.7 g/mol
Structural Identifiers
SMILESCC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C(=O)O)O)O)C)C)C2C1)CO)C(=O)O)C
InChIInChI=1S/C30H46O7/c1-25(2)10-11-29(24(36)37)12-13-30(16-31)17(18(29)14-25)6-7-20-26(3)15-19(32)22(33)28(5,23(34)35)21(26)8-9-27(20,30)4/h6,18-22,31-33H,7-16H2,1-5H3,(H,34,35)(H,36,37)/t18-,19-,20+,21+,22-,26+,27+,28-,29-,30-/m0/s1
InChIKeyVGTALXLMFZXQSK-XIZCRSLYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Presenegenin for Research Procurement: Verified Aglycone Identity and Sourcing Specifications


Presenegenin (CAS 2163-40-8) is an oleanane-type triterpene sapogenin that serves as the predominant aglycone scaffold for a large family of bioactive saponins isolated from Polygala species (Polygalaceae) [1]. With a molecular formula of C₃₀H₄₆O₇ and a molecular weight of 518.70 g/mol [2], this compound is characterized by a specific E-ring opening structure, which distinguishes it from other common oleanane triterpenoids such as oleanolic acid and medicagenic acid [3]. Commercially, presenegenin is typically offered as a white crystalline powder with a verified purity of ≥98% by HPLC and is intended exclusively for biochemical research and drug synthesis applications, not for therapeutic use [4][5].

Why Generic Oleanane Triterpenes Cannot Substitute for Presenegenin in Polygala Saponin Research


Although presenegenin shares the oleanane backbone with other triterpenes like oleanolic acid and medicagenic acid, it cannot be interchanged in research applications due to its unique E-ring opening and specific stereochemistry [1]. This structural feature directly impacts both its chemical reactivity and biological profile, as demonstrated by comparative studies showing that presenegenin derivatives exhibit distinct inhibitory and anti-inflammatory behaviors relative to analogous derivatives of oleanolic acid and hederagenin [2]. Furthermore, presenegenin is the genuine biosynthetic precursor to the complex Polygala saponins, whereas other sapogenins are either artifacts of acid hydrolysis or represent different chemotaxonomic branches [3]. Using a generic alternative would compromise the fidelity of saponin synthesis, misrepresent structure-activity relationships, and invalidate comparative pharmacological data.

Presenegenin Comparative Evidence: Quantified Differentiation from Close Analogs


Genuine Biosynthetic Precursor vs. Acid-Induced Artifacts: Presenegenin vs. Senegenin

Presenegenin is the native aglycone within Polygala saponins, while senegenin and senegenic acid are artifacts generated during hydrochloric acid hydrolysis [1]. A direct correlation study confirmed that presenegenin, when treated with ethanolic hydrochloric acid, converts in high yield to a mixture of senegenin, senegenic acid, and formaldehyde, demonstrating that these are downstream products rather than primary metabolites [2]. This establishes presenegenin as the authentic scaffold for studying native saponin structure and function.

Natural Product Chemistry Triterpene Saponin Biosynthesis Structural Elucidation

Distinct Anti-Inflammatory Profile: 11-Keto-Presenegenin Derivative vs. 11-Keto-Oleanolic Acid and 11-Keto-Hederagenin

In a comparative study of 11-keto-triterpenoid derivatives, 11-keto-presenegenin dimethyl ester (III) exhibited a unique pharmacological profile: it inhibited corticoid-5β-reductase but enhanced edema in the carrageenin-induced edema test, whereas 11-keto-oleanolic acid derivatives (IVa-IVd) and 11-keto-hederagenin (V) demonstrated anti-inflammatory activity by reducing edema [1]. This divergence highlights that the E-ring opening in the presenegenin scaffold leads to a distinct biological outcome that cannot be extrapolated from other oleanane derivatives [2].

Pharmacology Inflammation Research Corticoid Mimetics

Chemotaxonomic Marker and Glycosylation Specificity: Presenegenin vs. Medicagenic Acid

Presenegenin serves as the core aglycone for a conserved saponin sequence (3-O-β-D-glucopyranosyl-presenegenin 28-[O-α-L-rhamnopyranosyl-(1→2)-β-D-fucopyranosyl] ester) that is a chemotaxonomic marker for the Polygalaceae family [1]. In contrast, medicagenic acid saponins from the same species lack this conserved glycosylation motif and represent a distinct chemotaxonomic branch [2]. The abundance of presenegenin-based saponins in Polygala roots is significantly higher (constituting 6-10% of the dried root weight as a saponin mixture) than medicagenic acid-based saponins, which are often minor constituents [3].

Chemotaxonomy Saponin Biosynthesis Glycosylation Patterns

Physicochemical Property Differentiation: TPSA and Hydrogen Bonding Profile

Presenegenin possesses a topological polar surface area (TPSA) of 135.00 Ų and five hydrogen bond donors/acceptors, which differ from the physicochemical profiles of oleanolic acid (TPSA ~57.53 Ų) and hederagenin (TPSA ~77.76 Ų) [1]. This higher polarity influences solubility, membrane permeability, and predicted oral bioavailability. In silico ADMET predictions for presenegenin indicate a 67.5% probability of blood-brain barrier penetration and 54.29% oral bioavailability, values that diverge from those of simpler oleananes [2]. Such differences are critical when selecting aglycones for prodrug design or pharmacokinetic studies.

Computational Chemistry ADMET Prediction Medicinal Chemistry

Validated Presenegenin Application Scenarios for Procurement Planning


Biosynthesis and Metabolic Engineering of Polygala Saponins

Presenegenin is the required aglycone for studies on the biosynthesis of Polygala saponins. The identification of CYP716A249 as the β-amyrin C-28 oxidase that produces oleanolic acid—the direct precursor to presenegenin—makes this compound essential for validating enzymatic steps in the pathway [1]. Using presenegenin as a reference standard enables accurate quantification of pathway intermediates and final saponin products.

Chemotaxonomic Profiling of Polygalaceae Species

The conserved 3-O-β-D-glucopyranosyl-presenegenin 28-O-glycosylation motif is a chemotaxonomic marker for the Polygalaceae family [2]. Procurement of high-purity presenegenin is necessary for developing analytical methods (HPLC, LC-MS) to profile and authenticate Polygala species and their commercial preparations, ensuring correct species identification and quality control.

Structure-Activity Relationship Studies of Corticoid Mimetics

The distinct biological behavior of 11-keto-presenegenin derivatives—specifically their pro-inflammatory effect in contrast to the anti-inflammatory activity of oleanolic acid and hederagenin analogs—makes presenegenin a critical comparator in SAR studies aimed at dissecting the structural determinants of corticoid-mimetic activity [3]. Researchers investigating the role of the E-ring opening or specific hydroxylation patterns must include presenegenin to avoid confounding results.

Semi-Synthesis of Complex Polygala Saponins

Presenegenin is the starting material for the semi-synthesis of many bioactive Polygala saponins, including onjisaponins and polygalasaponins [4]. The availability of presenegenin with certified purity (≥98% HPLC) ensures reproducible glycosylation and acylation reactions, which are essential for generating authentic saponin standards and exploring their pharmacological activities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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